(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a brominated methoxyphenyl group and a piperidinyl prop-2-en-1-one moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and 4-methylpiperidine.
Condensation Reaction: The key step involves a condensation reaction between 3-bromo-4-methoxybenzaldehyde and 4-methylpiperidine in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol.
Formation of Enone: The resulting intermediate undergoes an aldol condensation to form the enone structure, facilitated by the presence of a base and controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to increase reaction efficiency and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert the enone to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmacologically active agents. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one: can be compared to other enone-containing compounds and brominated phenyl derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups on the phenyl ring, combined with the piperidinyl enone structure. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-12-7-9-18(10-8-12)16(19)6-4-13-3-5-15(20-2)14(17)11-13/h3-6,11-12H,7-10H2,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMHMPYGLDJXDQ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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